molecular formula C9H13BrN2O2S B592142 tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate CAS No. 1000576-79-3

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

Cat. No. B592142
M. Wt: 293.179
InChI Key: BDDLXGFSUQQZHA-UHFFFAOYSA-N
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Description

“tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate” is a chemical compound with the CAS Number: 1000576-79-3 . It has a molecular weight of 293.18 and its IUPAC name is tert-butyl 4-bromo-1,3-thiazol-2-yl (methyl)carbamate . The compound is typically stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate” can be represented by the linear formula C9H13BrN2O2S . The InChI code for this compound is 1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3 .


Physical And Chemical Properties Analysis

“tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate” is a solid compound . The compound should be stored under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Crystallographic Studies and Molecular Interactions

  • Crystallographic Analysis and Hydrogen Bonds : Carbamate derivatives exhibit complex crystallographic behavior and intermolecular interactions. A study highlighted the structural characteristics of two carbamate derivatives, emphasizing the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. The work suggests the importance of such interactions in the stability and formation of these compounds (Das et al., 2016).

  • Isomorphous Crystal Structures : Another study explored the crystal structures of certain carbamate derivatives, revealing how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This indicates a pattern in the molecular structuring of carbamate compounds (Baillargeon et al., 2017).

  • Synthesis and Crystallographic Studies : Research on tert-butyl carbazate derivatives emphasizes their synthesis and analysis through various techniques like NMR and X-ray diffraction, indicating the compound’s significance in crystallography and molecular characterization (Kant et al., 2015).

Synthetic Methods and Chemical Reactions

  • Diels-Alder Reaction and Chemical Synthesis : The compound has been referenced in the context of chemical synthesis and reactions like the Diels-Alder reaction, indicating its role in complex organic synthesis processes (Padwa et al., 2003).

  • Rhodium-Catalyzed Enantioselective Addition : Research on carbamate compounds also includes their role in catalyzed enantioselective additions, highlighting their utility in precise chemical synthesis (Storgaard & Ellman, 2009).

  • Synthesis of Biologically Active Intermediates : Certain carbamate compounds are important intermediates in the synthesis of biologically active compounds, indicating a potential pharmaceutical application (Zhao et al., 2017).

Material Properties and Applications

  • Luminescent Organic Materials : Carbamate derivatives are used in the synthesis of organic luminophores, indicating their application in the development of light-emitting materials (Rybakiewicz et al., 2020).

  • Catalytic Reactions for Synthetic Intermediates : Studies have explored the use of carbamate compounds in catalytic reactions, essential for synthesizing key intermediates in pharmaceutical production (Qiu et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDLXGFSUQQZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

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